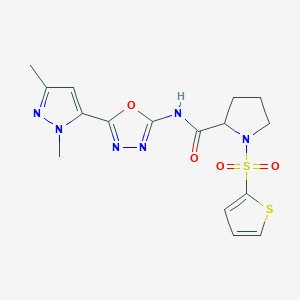

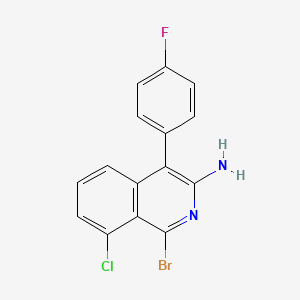

![molecular formula C20H20N2O4 B2844942 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941873-23-0](/img/structure/B2844942.png)

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, also known as MPBD, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPBD belongs to the class of benzodioxole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Aplicaciones Científicas De Investigación

Drug Designing

Piperidines, which are part of the compound’s structure, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Pharmacological Applications

Piperidine derivatives have been covered in the pharmaceutical applications of synthetic and natural piperidines . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety have been discussed .

Biological Activity

Piperidines and their derivatives have shown a wide range of biological activities . This includes their use in the synthesis of biologically active piperidines .

Inhibitors of Blood Coagulation Factor Xa

The compound has been mentioned in the context of the discovery of potent, efficacious, and orally bioavailable inhibitors of blood coagulation factor Xa .

Structural Bioinformatics Methods

The compound has been studied using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .

Therapeutic Agents for Leukemia

The compound has been structurally characterized in the context of therapeutic agents used to treat leukemia .

Mecanismo De Acción

Target of Action

The compound, also known as “N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide” or “VU0498932-1”, is a direct inhibitor of activated factor X (FXa) . FXa is a serine endopeptidase that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .

Mode of Action

The compound interacts with its target, FXa, by binding in the active site . This binding results in a rapid onset of inhibition of FXa . The compound shows competitive inhibition of FXa versus the synthetic tripeptide substrate . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Biochemical Pathways

The compound affects the coagulation cascade by inhibiting FXa. This inhibition reduces thrombin generation, indirectly inhibiting platelet aggregation . The antithrombotic efficacy of the compound has been demonstrated in animal models .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The compound’s action results in antithrombotic efficacy. In pre-clinical studies, it demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Propiedades

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-13-5-7-15(11-16(13)22-9-3-2-4-19(22)23)21-20(24)14-6-8-17-18(10-14)26-12-25-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVVHXZXEOTHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

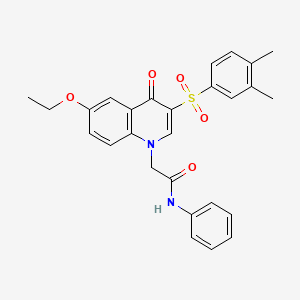

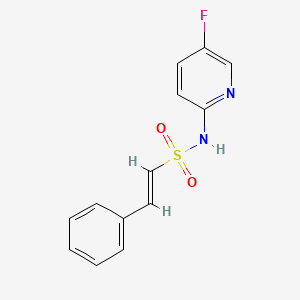

![3-(4-Fluorosulfonyloxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2844862.png)

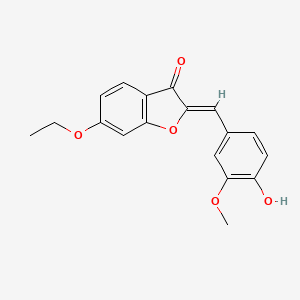

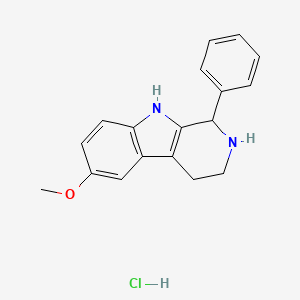

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)

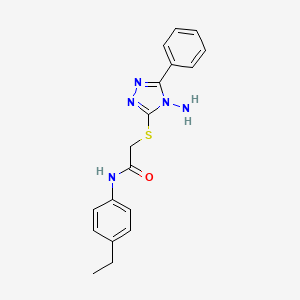

![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)

![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)

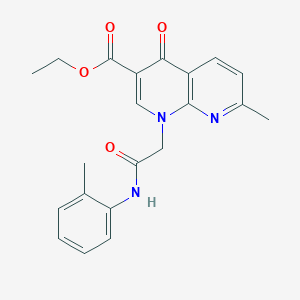

![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)